molecular formula C20H24N2O3 B11823321 Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate

Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11823321
M. Wt: 340.4 g/mol
InChI Key: AOILNUMYFIHIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C19H22N2O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction involves binding to the catalytic site of the enzyme, which includes residues such as Trp84, Trp279, Phe330, and Phe331 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of a benzyl group, a methoxy-substituted pyridine ring, and a piperidine ring.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C20H24N2O3/c1-15-12-19(24-2)21-13-17(15)18-10-6-7-11-22(18)20(23)25-14-16-8-4-3-5-9-16/h3-5,8-9,12-13,18H,6-7,10-11,14H2,1-2H3

InChI Key

AOILNUMYFIHIKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C(=O)OCC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.